Salbutamol

Catalog No.
S003632
CAS No.
18559-94-9
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salbutamol

CAS Number

18559-94-9

Product Name

Salbutamol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3

InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform.
Soluble in most organic solvents.
In water, 1.43X10+4 mg/L, temp not specified
2.15e+00 g/L

Synonyms

2-t-Butylamino-1-(4-hydroxy-3-hydroxy-3-hydroxymethyl)phenylethanol, Albuterol, Albuterol Sulfate, Proventil, Salbutamol, Sultanol, Ventolin

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Description

The exact mass of the compound Salbutamol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14100 mg/l0.06 msoluble in ethanol, sparingly soluble in water, and very soluble in chlorform.soluble in most organic solvents.in water, 1.43x10+4 mg/l, temp not specified2.15e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Salbutamol, also known as albuterol, is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and other respiratory conditions. It acts by relaxing the smooth muscles of the airways, facilitating easier breathing. Salbutamol is available in various forms, including inhalers, nebulizers, and oral tablets, allowing for flexible administration based on patient needs. The chemical formula for salbutamol is C13H21NO3C_{13}H_{21}NO_{3}, with a molar mass of 239.315 g·mol1^{-1} .

Salbutamol acts as a bronchodilator through its interaction with beta-2 adrenergic receptors in the airways. Binding to these receptors activates adenylate cyclase, an enzyme that increases intracellular levels of cyclic adenosine monophosphate (cAMP) []. Elevated cAMP levels trigger a cascade of events leading to relaxation of smooth muscle cells surrounding the airways, resulting in bronchodilation and improved airflow [].

Toxicity

Salbutamol has low inherent toxicity, but accidental overdose can lead to serious side effects.

Flammability

Salbutamol is not flammable [].

Mechanism of Action

Salbutamol belongs to a class of drugs called short-acting beta-2 adrenergic agonists (SABAs). These drugs work by mimicking the effects of adrenaline on beta-2 adrenergic receptors. When salbutamol binds to these receptors in the airways, it relaxes the smooth muscle cells surrounding the airways, leading to bronchodilation and easier breathing [].

  • Binding to Beta-2 Adrenergic Receptors: Salbutamol does not directly cause smooth muscle relaxation. Instead, it binds to beta-2 adrenergic receptors on the cell surface of airway smooth muscle cells [].
  • Activation of Adenylyl Cyclase: This binding activates an enzyme called adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP) within the cell [].
  • Protein Kinase A Activation: cAMP activates protein kinase A (PKA), another enzyme involved in cellular signaling [].
  • Smooth Muscle Relaxation: PKA phosphorylates various proteins within the smooth muscle cell, ultimately leading to relaxation and bronchodilation [].

Source

[] Salbutamol in the Management of Asthma: A Review

Delivery Methods and Pharmacokinetics

Research on salbutamol delivery methods explores ways to optimize drug deposition in the lungs and minimize systemic side effects. Common delivery methods include:

  • Metered-Dose Inhalers (MDIs): The most common delivery method, MDIs use a propellant to deliver a fine mist of salbutamol directly to the lungs [].
  • Nebulizers: Nebulizers convert liquid salbutamol into a mist for inhalation. This method is preferred for patients who have difficulty using MDIs [].
  • Tablets and Syrups: Oral formulations are less common due to slower onset of action and potential for systemic side effects [].

Pharmacokinetic research investigates how the body absorbs, distributes, metabolizes, and excretes salbutamol. This helps determine optimal dosing regimens and identify potential drug interactions [].

Source

[] Salbutamol

Efficacy in Respiratory Conditions

Salbutamol is primarily used for treating:

  • Asthma: As a reliever medication for sudden asthma attacks causing bronchospasm [].
  • Chronic Obstructive Pulmonary Disease (COPD): To manage symptoms like wheezing and shortness of breath [].

Research is also exploring the potential benefits of salbutamol in other conditions, such as:

  • Exercise-Induced Bronchoconstriction (EIB): To prevent narrowing of airways during exercise.
  • Neonatal Bronchopulmonary Dysplasia (BPD): To improve breathing in premature infants.
That typically start from simpler organic compounds. The process includes:

  • Formation of the Side Chain: The synthesis begins with the creation of a tertiary butyl group.
  • Amination: An amine group is introduced to form the core structure.
  • Hydroxylation: Hydroxyl groups are added to enhance solubility and biological activity.

The exact synthetic pathway can vary based on specific laboratory techniques and desired purity levels .

Salbutamol primarily exerts its effects through selective activation of beta-2 adrenergic receptors located on airway smooth muscle. This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which inhibits myosin phosphorylation and decreases intracellular calcium levels, resulting in muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of inflammatory mediators from mast cells, contributing to its therapeutic effects in asthma management .

Salbutamol is widely used in clinical settings for:

  • Asthma Management: It provides rapid relief from acute bronchospasm.
  • Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms associated with this condition.
  • Exercise-Induced Bronchospasm: Salbutamol can be administered before exercise to prevent bronchoconstriction.

Moreover, it has been investigated for potential applications in other areas such as tocolysis (inhibition of premature labor), although this use is not widely accepted .

Salbutamol can interact with various medications and substances, which may alter its efficacy or increase the risk of side effects:

  • Beta-Blockers: These may antagonize the bronchodilatory effects of salbutamol.
  • Diuretics: Salbutamol can lead to hypokalemia when used with certain diuretics.
  • Monoamine Oxidase Inhibitors: These may enhance cardiovascular side effects.

Patients should be monitored for potential interactions, especially when starting new medications .

Salbutamol shares similarities with several other beta-2 adrenergic agonists. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaDuration of ActionSelectivityUnique Features
SalbutamolC13H21NO3C_{13}H_{21}NO_{3}Short (3–6 hours)HighRapid onset; minimal cardiac side effects
TerbutalineC12H19NO4C_{12}H_{19}NO_{4}Intermediate (4–6 hours)ModerateAlso used for tocolysis
FormoterolC21H25NC_{21}H_{25}NLong (12 hours)HighLonger duration; used for maintenance therapy
LevalbuterolC13H21NO3C_{13}H_{21}NO_{3}Short (3–6 hours)HighActive enantiomer of albuterol; fewer side effects

Salbutamol's unique profile lies in its rapid action and high selectivity for beta-2 receptors, making it particularly effective for acute asthma attacks while minimizing cardiovascular effects .

Physical Description

Solid

Color/Form

White to off-white crystalline solid
Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

239.15214353 g/mol

Monoisotopic Mass

239.15214353 g/mol

Heavy Atom Count

17

LogP

1.4
log Kow = 0.64 /Estimated/
1.4

Appearance

Solid powder

Melting Point

147-149
151 °C (Lunts); 157-158 °C (Collins)
157 - 158 °C

UNII

QF8SVZ843E

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (77.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (75.49%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (85.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Salbutamol is indicated for (i) the symptomatic relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor, and/or (ii) the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm.
FDA Label

Livertox Summary

The beta-2 adrenergic agonists are a large group of drugs that mimic the actions of naturally occurring catecholamines such as norepinephrine, epinephrine and dopamine. Direct agonists directly interact with the adrenergic receptors, whereas indirect agonists typically stimulate the release of endogenous catecholamines. The beta-2 adrenergic agonists act mainly on the smooth muscle of the vasculature, bronchial tree, intestines and uterus. These agents also act on the liver stimulating glycogenolysis and release of glucose from the liver and muscle (particularly if used in high doses). The beta-2 adrenergic agonists are used largely as bronchodilators in the management of asthma, both in control of acute symptomatic attacks as well as chronic, long term prevention and management. These agents are some of the most commonly prescribed drugs for asthma and are widely used and proven to be well tolerated and safe. The use of beta adrenergic agonists in asthma has not been associated with elevations in serum aminotransferase or alkaline phosphatase levels or in causing clinically apparent liver disease. When given in large doses or after intentional overdose, beta adrenergic agonists can cause liver injury. Most case reports of liver damage from these agents have been associated with their use in control of premature labor (for their effects on relaxation of uterine smooth muscle). The liver injury typically arises within a few days of starting high dose intravenous beta adrenergic agonists, is usually asymptomatic, not associated with jaundice, and rapidly reversed once the medication is stopped.
Commonly used beta adrenergic drugs include albuterol, bitolterol, metaproterenol, pirbuterol, salmeterol and terbutaline. These agents share structural similarity and are discussed together.

Drug Classes

Antiasthmatic Agents

Therapeutic Uses

Bronchodilator; tocolytic
Albuterol .... /is/ indicated for the symptomatic treatment of bronchial asthma and for treatment of reversible bronchospasm that may occur in association with bronchitis, pulmonary emphysema, and other obstructive airway diseases. /Included in US product labeling/
Albuterol is indicated a a temporary treatment option for hyperkalemia in acute situations in pediatric patients. /NOT included in US product labeling/
/ExpTher/ Orally inhaled albuterol has been used investigationally to prevent or alleviate episodes of muscle paralysis in the treatment of some patients with hyperkalemic familial periodic paralysis.

Pharmacology

Salbutamol (INN) or albuterol (USAN), a moderately selective beta(2)-receptor agonist similar in structure to terbutaline, is widely used as a bronchodilator to manage asthma and other chronic obstructive airway diseases.[Label,F3265,F3268] The R-isomer, levalbuterol, is responsible for bronchodilation while the S-isomer increases bronchial reactivity.[A174400] The R-enantiomer is available and sold in its pure form as levalbuterol and subsequently may produce fewer side-effects with only the R-enantiomer present - although this has not been formally demonstrated.[A174400] After oral and parenteral administration, stimulation of the beta receptors in the body, both beta-1 and beta-2, occurs because (a) beta-2 selectivity is not absolute, and (b) higher concentrations of salbutamol occur in the regions of these receptors with these modes of administration.[Label,F3265,F3268] This results in the beta-1 effect of cardiac stimulation, though not so much as with isoprenaline, and beta-2 effects of peripheral vasodilatation and hypotension, skeletal muscle tremor, and uterine muscle relaxation.[Label,F3265,F3268] Metabolic effects such as hyperinsulinemia and hyperglycemia also may occur, although it is not known whether these effects are mediated by beta-1 or beta-2 receptors.[Label,F3265,F3268] The serum potassium levels have a tendency to fall.[F3265]
Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC02 - Salbutamol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC02 - Salbutamol

Mechanism of Action

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2­ adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours.
Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/
Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity.
In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established.
Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

18559-94-9
51022-70-9

Absorption Distribution and Excretion

Following inhalation, salbutamol acts topically on bronchial smooth muscle and the drug is initially undetectable in the blood. After 2 to 3 hours low concentrations are seen, due presumably to the portion of the dose which is swallowed and absorbed in the gut. In particular, the systemic levels of salbutamol are low after inhalation of recommended doses. A trial conducted in 12 healthy male and female subjects using a higher dose (1,080 mcg of albuterol base) showed that mean peak plasma concentrations of approximately 3 ng/mL occurred after dosing when salbutamol was delivered using propellant HFA-134a. The mean time to peak concentrations (Tmax) was delayed after administration of VENTOLIN (salbutamol) HFA (Tmax = 0.42 hours) as compared with CFC-propelled salbutamol inhaler (Tmax = 0.17 hours).
After oral administration, 58-78% of the dose is excreted in the urine in 24 hours, approximately 60% as metabolites. A small fraction is excreted in the feces.
The volume of distribution recorded for intravenously administered salbutamol has been recorded as 156 +/- 38 L.
The renal clearance of salbutamol has been documented as 272 +/- 38 ml/min after oral administration and 291 +/- 70 ml/min after intravenous administration. Furthermore, the renal clearance of the predominant sulfate conjugate metabolite was recorded as 98.5 +/- 23.5 ml/min following oral administration.
Elimination: Renal, 69 to 90% (60% as the metabolite). Fecal, 4%.
Extended-release tablets: Availability is approximately 80% of that for tablets after a single dose, regardless of whether or not taken with food, but is 100% of that for immediate-release tablets at steady-state. Food decreases the rate of absorption without affecting bioavailability.
Rapidly and well absorbed following oral administration.
Time to peak concentration: Syrup: within 2 hours. Tablets: 2 to 3 hours.
It is not known whether albuterol is distributed into human breast milk

Metabolism Metabolites

Salbutamol is not metabolized in the lung but is converted in the liver to the 4'-o-sulphate (salbutamol 4'-O-sulfate) ester, which has negligible pharmacologic activity. It may also be metabolized by oxidative deamination and/or conjugation with glucuronide. Salbutamol is ultimately excreted in the urine as free drug and as the metabolite.
Metabolized through sulfate conjugation to its inactive 4'-O-sulfate ester by phenol sulphotransferase (PST). The (R)-enantiomer of albuterol is preferentially metabolized (ten fold) by PST compared to the (S)-enantiomer of albuterol.
Hydrolyzed by esterases in tissue and blood to the active compound colterol. The drug is also conjugatively metabolized to salbutamol 4'-O-sulfate. Route of Elimination: Approximately 72% of the inhaled dose is excreted in the urine within 24 hours, 28% as unchanged drug and 44% as metabolite. Half Life: 1.6 hours

Associated Chemicals

Albuterol sulfate; 51022-70-9

Wikipedia

Salbutamol
Dicycloverine

Drug Warnings

Tremor appears to be the most frequent reported adverse effect of albuterol, occurring in up to 20% of patients in clinical trials with various dosage forms of the drug. Other frequently reported adverse effects of albuterol include nervousness, nausea, tachycardia, palpitations, chest pain and dizziness. ...
Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.
Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of inhaled or oral salbutamol has been recorded as being between 2.7 and 5 hours while the apparent terminal plasma half-life of albuterol has been documented as being approximately 4.6 hours.
Elimination: 3.8 to 6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: LHC Lunts et al, ZA 6705591; US 3644353 (1968, 1972 both to Allen & Hanburys)

Storage Conditions

Albuterol sulfate tablets, extended-release tablets, and the oral solution should be stored at 2-30 °C, unit-dose packages of the extended-release tablets should be protected from excessive moisture. /Albuterol sulfate/
Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.

Interactions

Following single-dose IV or oral administration of albuterol to healthy individuals who had received digoxin for 10 days, a 16-22% decrease in serum digoxin concentration was observed.
Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.
MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.
Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.

Dates

Modify: 2023-09-13
Morgan DJ, Paull JD, Richmond BH, Wilson-Evered E, Ziccone SP: Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. Br J Clin Pharmacol. 1986 Nov;22(5):587-93. [PMID:3790406]
Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology

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